molecular formula C10H10F3NO B1305217 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone CAS No. 2396-05-6

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

Cat. No. B1305217
CAS RN: 2396-05-6
M. Wt: 217.19 g/mol
InChI Key: NDKSWWUQHXZADC-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, also known as DMATF, is an organic compound that has been studied extensively by the scientific community for its potential applications in various fields. DMATF has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology. It is a versatile compound and has been used in the synthesis of various organic molecules, as well as in the study of the mechanism of action of drugs and other bioactive compounds. DMATF is also an important component in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Nonlinear Optical Properties

  • Molecular Design for Nonlinear Optics : Derivatives of 1-methyl-4-(2-(4-(dimethylamino)phenyl)ethynyl)pyridinium (DAS) were investigated for enhancing hyperpolarizability and decreasing optical loss, leading to the synthesis of compounds with larger β (hyperpolarizability) than DAS. These compounds are significant for applications in second-order nonlinear optics (Umezawa et al., 2003).

  • Nonlinear Optical Absorption : A chalcone derivative compound featuring 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one was synthesized. It exhibits potential for optical device applications like optical limiters due to its nonlinear absorption behavior, particularly a switch from saturable to reverse saturable absorption with increasing laser intensity (Rahulan et al., 2014).

Synthesis and Structural Analysis

  • Diastereoisomeric Alcohols and Esters Synthesis : Synthesis of diastereoisomeric alcohols from 4-Dimethylamino-3-phenyl-2-butanone and their conversion to esters was explored. These compounds demonstrated varying levels of antimicrobial activity, particularly against fungal infections (Dimmock et al., 1978).

  • X-Ray Structure of Charge-Transfer Complexes : The synthesis of a compound containing 4-(N,N-dimethylamino)phenylethyne led to the formation of charge-transfer complexes. X-ray structure analysis of these complexes provides insights into their chemical behavior, useful in the study of molecular interactions and electronic properties (Rodríguez et al., 1996).

Chemical Sensing and Capture

  • Selective Sensing of Picric Acid : A fluorescent chemo-sensor, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, was synthesized and demonstrated remarkable fluorescence quenching in the presence of picric acid. This selectivity and sensitivity make it a potential candidate for chemical detection and environmental monitoring applications (Vishnoi et al., 2015).

  • Detection of Chromium(III) Cations : A probe containing 1,1-(4-cyano-phenyl)-3-(4-dimethylamino-phenyl)-thiourea was developed for detecting chromium(III) ions. Its fluorescence enhancement upon exposure to chromium(III) in specific buffer solutions indicates its potential for use in biological systems and environmental monitoring (Xu et al., 2014).

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKSWWUQHXZADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385015
Record name 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2396-05-6
Record name 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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